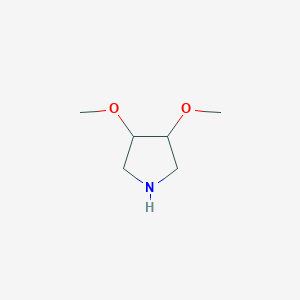

3,4-Dimethoxypyrrolidine

描述

Significance of Pyrrolidine (B122466) Frameworks in Heterocyclic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the field of organic chemistry, particularly in the synthesis of biologically active compounds. mdpi.comresearchgate.netfrontiersin.orgtandfonline.com This structural motif is prevalent in a vast array of natural products, including alkaloids, vitamins, and hormones. mdpi.com Its significance is further underscored by its presence in numerous FDA-approved drugs, making it a highly sought-after scaffold in medicinal chemistry and drug discovery. researchgate.net Pyrrolidine derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. frontiersin.orgtandfonline.com

The versatility of the pyrrolidine framework stems from several key features. Its saturated, non-planar structure allows for the exploration of three-dimensional chemical space, a crucial aspect in designing molecules that can effectively interact with biological targets. nih.gov The presence of multiple stereogenic centers in substituted pyrrolidines offers the potential for a high degree of stereochemical diversity, enabling the synthesis of a wide range of stereoisomers with distinct biological profiles. nih.gov L-proline, a naturally occurring amino acid containing a pyrrolidine ring, frequently serves as a chiral building block or a catalyst in stereoselective synthesis. nih.gov

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, including the functionalization of pre-existing pyrrolidine rings or the cyclization of acyclic precursors. nih.gov Multicomponent reactions and 1,3-dipolar cycloadditions are among the powerful methods employed for the efficient synthesis of polysubstituted pyrrolidines. tandfonline.com

Unique Structural Features of 3,4-Dimethoxypyrrolidine

This compound is a derivative of pyrrolidine characterized by the presence of two methoxy (B1213986) groups at the 3 and 4 positions of the ring. This substitution pattern imparts specific structural and electronic properties to the molecule, influencing its reactivity and potential applications.

The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors and can coordinate to metal centers, influencing the compound's solubility and its ability to act as a ligand in organometallic chemistry. The electron-donating nature of the methoxy groups can also modulate the reactivity of the pyrrolidine ring.

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives has primarily focused on its utility as a building block in organic synthesis and its potential applications in medicinal chemistry.

In synthetic chemistry, this compound serves as a valuable intermediate for the construction of more complex molecules. For instance, it has been incorporated into the synthesis of therapeutic agents. google.com The specific stereoisomers of this compound are of particular interest as chiral building blocks, enabling the stereocontrolled synthesis of target molecules.

In the context of medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. For example, a derivative of this compound was synthesized as part of a structure-activity relationship study of anisomycin, a natural product with anti-parasitic properties. mdpi.comnih.govresearchgate.net This highlights the role of the this compound scaffold in the design and synthesis of novel therapeutic agents.

Furthermore, the compound and its derivatives are utilized in various chemical reactions. For example, it has been used in the preparation of ligands for asymmetric catalysis and as a component in the synthesis of functional polymers. researchgate.net The hydrochloride salt of cis-3,4-dimethoxypyrrolidine is noted as a useful research compound in organic synthesis and pharmaceutical research. lookchem.com

Interactive Data Table: Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| cis-3,4-Dimethoxypyrrolidine hydrochloride | 692058-79-0 | C6H14ClNO2 | 167.63 | |

| (3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride | 942309-06-0 | C6H14ClNO2 | 167.63 | ambeed.com |

| (2R,3S,4S)-3,4-dimethoxy-2-(4-methoxybenzyl)-pyrrolidine hydrochloride | Not Available | C14H22ClNO3 | Not Available | mdpi.com |

| 6-(2-[meso-3,4-dimethoxypyrrolidine-1-carbonyl]thieno[3,2-b]pyridin-7-yloxy)-2-methylbenzo[b]thiophene-3-carboxylic acid methylamide | Not Available | Not Available | Not Available | google.com |

Structure

3D Structure

属性

IUPAC Name |

3,4-dimethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROOPTGQTSCWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563983 | |

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55619-48-2 | |

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dimethoxypyrrolidine and Its Congeners

Stereoselective Synthesis of 3,4-Dimethoxypyrrolidine Isomers

The precise control of stereochemistry is a central theme in the synthesis of this compound. The relationship between the two methoxy (B1213986) groups, as well as their orientation relative to other substituents on the pyrrolidine (B122466) ring, dictates the molecule's three-dimensional shape and, consequently, its biological activity. Methodologies that allow for the selective formation of a single stereoisomer are therefore highly valuable.

Enantioselective Pathways for Chiral this compound

The synthesis of enantiomerically pure this compound hinges on the establishment of specific stereocenters at the C3 and C4 positions. A common and effective strategy involves the use of chiral starting materials, often derived from the chiral pool. For instance, sugars such as D-mannose, D-ribose, and L-fucose can serve as precursors for the stereoselective synthesis of chiral pyrrolidine-3,4-diols. rsc.orgresearchgate.netrsc.org These diols can then be converted to the target this compound through a subsequent methylation step.

One enantioselective approach involves the 1,3-dipolar cycloaddition of azomethine ylides with chiral alkenes. This method allows for the direct installation of multiple stereocenters in a single step with high levels of enantioselectivity. nih.gov While not specifically reported for this compound, this strategy has been successfully applied to the synthesis of chiral cis-3,4-diaminopyrrolidines, demonstrating its potential for accessing stereochemically defined 3,4-disubstituted pyrrolidines. nih.gov The choice of chiral ligand and metal catalyst is crucial for achieving high enantiomeric excess.

The table below illustrates representative examples of enantioselective synthesis of substituted pyrrolidines, which could be adapted for the synthesis of chiral this compound precursors.

| Catalyst/Ligand | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Phosphoramidite/AgOAc | (Z)-α-Amidonitroalkene | >95:5 | up to 99% |

| Chiral N,O-Ligand/Cu(I) | (E)-β-Phthalimidonitroethene | N/A | up to 98% |

Diastereoselective Routes to Substituted 3,4-Dimethoxypyrrolidines

Diastereoselective synthesis aims to control the relative stereochemistry of the substituents on the pyrrolidine ring. For this compound, this translates to the selective formation of either the cis or trans isomer. A powerful tool for achieving this is the intramolecular aminooxygenation of alkenes, which can be promoted by copper(II) complexes. nih.gov The stereochemical outcome of the cyclization is influenced by the substitution pattern of the starting alkene, allowing for the selective formation of either cis or trans disubstituted pyrrolidines. nih.gov

Another versatile method is the [3+2] cycloaddition reaction. For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, can produce densely substituted pyrrolidines with high diastereoselectivity. chemistryviews.org The stereochemistry of the final product is directed by the chiral auxiliary on the azadiene.

The following table provides examples of diastereoselective reactions leading to substituted pyrrolidines, showcasing the level of control achievable.

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Diastereomeric Ratio (dr) |

| [3+2] Cycloaddition | Ag2CO3 | Chiral N-tert-Butanesulfinylazadiene | Azomethine Ylide | >95:5 |

| Intramolecular Aminooxygenation | Cu(II) | α-Substituted 4-pentenyl sulfonamide | - | >20:1 (cis) |

| Intramolecular Aminooxygenation | Cu(II) | γ-Substituted 4-pentenyl sulfonamide | - | ~3:1 (trans) |

This table includes data from diastereoselective syntheses of various pyrrolidine derivatives to illustrate the principles applicable to this compound synthesis.

Control of Relative and Absolute Configuration

Achieving control over both the relative (cis/trans) and absolute (R/S) configuration is the pinnacle of stereoselective synthesis. This is often accomplished by combining a diastereoselective reaction with a chiral starting material or a chiral catalyst. The synthesis of polyhydroxylated pyrrolidines from trans-4-hydroxy-l-proline is a prime example of this approach. acs.org The inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations, leading to a product with a defined absolute configuration.

The use of chiral auxiliaries that can be cleaved after the desired stereochemistry is established is another common strategy. The absolute configuration of the final product can be determined using various analytical techniques, including X-ray crystallography and NMR studies of derivatives with chiral resolving agents. researchgate.netnih.gov

Precursor-Based Synthetic Strategies

The synthesis of this compound and its congeners can be approached through either convergent or divergent strategies, which offer different advantages in terms of efficiency and the ability to generate molecular diversity.

Divergent Synthetic Approaches

Divergent synthesis starts from a common intermediate that can be converted into a variety of different target molecules through different reaction pathways. rsc.orgrsc.orgacs.orgnih.govacs.org This strategy is particularly useful for generating libraries of related compounds for structure-activity relationship studies. For example, a common pyrrolidine precursor bearing orthogonal protecting groups could be selectively deprotected and functionalized to yield a range of 3,4-disubstituted pyrrolidines, including this compound and its analogs with different substitution patterns.

Rhodium-catalyzed reactions of vinyl aziridines with silyl (B83357) enol ethers demonstrate a switchable, divergent synthesis of either functionalized pyrrolidines or γ-amino ketones, depending on the steric bulk of the silyl group. rsc.orgrsc.orgnih.gov This highlights how subtle changes in reaction conditions or substrates can be used to access different molecular scaffolds from a common set of starting materials.

Utility of Pyrrolidone Intermediates

Pyrrolidone intermediates, particularly those with substitution at the 3- and 4-positions, serve as versatile precursors for the synthesis of a variety of pyrrolidine derivatives, including this compound and its analogs. The lactam functionality within the pyrrolidone ring can be chemoselectively reduced to the corresponding amine, providing access to the pyrrolidine core.

The general strategy involves the initial construction of a substituted pyrrolidone ring, which can be achieved through various synthetic methods, including multicomponent reactions and cycloadditions. Once the desired substitution pattern is established on the pyrrolidone scaffold, the carbonyl group can be reduced to a methylene (B1212753) group.

Table 1: Examples of Pyrrolidone Intermediates in the Synthesis of Substituted Pyrrolidines

| Pyrrolidone Intermediate | Synthetic Method for Pyrrolidone Formation | Subsequent Transformation to Pyrrolidine | Target Pyrrolidine Derivative |

| 3,4-Disubstituted Pyrrolidin-2-one | Michael addition followed by cyclization | Reduction of the lactam carbonyl | 3,4-Disubstituted Pyrrolidine |

| 1-Benzyl-3,4-dihydroxypyrrolidin-2-one | From a chiral precursor like tartaric acid | Methylation of hydroxyl groups and reduction of the lactam | 1-Benzyl-3,4-dimethoxypyrrolidine |

| 4-Aryl-3-hydroxy-pyrrolidin-2-one | Catalytic asymmetric hydrogenation of a pyrrolidinedione | Functional group interconversion and lactam reduction | 3-Alkoxy-4-arylpyrrolidine |

This approach allows for the late-stage introduction of the pyrrolidine nitrogen's full basicity, which can be advantageous in synthetic sequences where a less reactive lactam is more compatible with certain reaction conditions. The availability of various methods to synthesize substituted pyrrolidones makes them valuable and flexible intermediates in the preparation of complex pyrrolidine-containing molecules.

Formation of Hydrochloride Salts

The basic nitrogen atom in the pyrrolidine ring of this compound allows for the straightforward formation of acid addition salts, with the hydrochloride salt being a common choice for purification, handling, and formulation purposes. The formation of the hydrochloride salt typically improves the compound's crystallinity and aqueous solubility.

The general procedure for the formation of this compound hydrochloride involves the reaction of the free base with hydrochloric acid. This can be achieved by several methods:

Using Aqueous HCl: A solution of this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, is treated with a stoichiometric amount of aqueous hydrochloric acid. The hydrochloride salt often precipitates from the solution and can be collected by filtration.

Using HCl in an Organic Solvent: A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added to a solution of the pyrrolidine free base. This method is preferred when the presence of water is undesirable.

Using Gaseous HCl: Anhydrous hydrogen chloride gas can be bubbled through a solution of this compound in an inert solvent to precipitate the hydrochloride salt.

The resulting salt is typically a crystalline solid that can be washed with a non-polar solvent to remove any unreacted starting material and dried under vacuum. The formation of the salt can be confirmed by various analytical techniques, including melting point determination and spectroscopic methods.

Table 2: General Conditions for Hydrochloride Salt Formation

| Method | Reagent | Solvent for Amine | Procedure | Advantages |

| Aqueous HCl | Concentrated Hydrochloric Acid | Diethyl Ether, Ethyl Acetate | Dropwise addition of aqueous HCl to the amine solution. | Simple, readily available reagents. |

| HCl in Organic Solvent | HCl solution in Diethyl Ether or Isopropanol (B130326) | Diethyl Ether, Methanol | Addition of the HCl solution to the amine solution. | Anhydrous conditions can be maintained. |

| Gaseous HCl | Anhydrous Hydrogen Chloride Gas | Toluene, Dichloromethane | Bubbling HCl gas through the amine solution. | Provides a highly pure, anhydrous salt. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrrolidines, to minimize environmental impact and improve the sustainability of chemical processes. While specific green chemistry methodologies for the synthesis of this compound are not extensively documented, several general strategies in pyrrolidine synthesis align with these principles and could be adapted.

One of the key tenets of green chemistry is the use of renewable starting materials . The synthesis of (3S, 4R)-3,4-dimethoxypyrrolidine from D-mannitol, as described earlier, is an excellent example of this principle in action. D-mannitol is a naturally occurring sugar alcohol, making it a sustainable feedstock.

Another important aspect is the use of catalytic methods to improve atom economy and reduce waste. The development of catalytic asymmetric syntheses of pyrrolidines is a significant area of research. mdpi.com These methods often employ chiral catalysts to achieve high enantioselectivity, avoiding the need for chiral auxiliaries or resolutions that generate stoichiometric waste. For instance, catalytic hydrogenation and reductive amination steps in a synthetic sequence are generally considered green processes.

Furthermore, the use of microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption, contributing to a more sustainable process. nih.gov The application of MAOS to key steps in the synthesis of this compound could offer a greener alternative to conventional heating methods.

Table 3: Application of Green Chemistry Principles to Pyrrolidine Synthesis

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Potential Relevance to this compound |

| Use of Renewable Feedstocks | Synthesis from natural products like amino acids or sugars. | The documented synthesis from D-mannitol is a prime example. |

| Catalysis | Asymmetric hydrogenation, catalytic C-H amination. mdpi.com | Catalytic hydrogenation for deprotection is a key step. |

| Benign Solvents | Use of water, ethanol, or solvent-free conditions. semanticscholar.org | Exploring aqueous conditions for certain steps could be beneficial. |

| Atom Economy | Multicomponent reactions, cycloadditions. tandfonline.com | Designing a convergent synthesis would improve atom economy. |

| Energy Efficiency | Microwave-assisted synthesis. nih.gov | Could be applied to methylation or cyclization steps to reduce reaction times. |

By incorporating these green chemistry principles, the synthesis of this compound and its congeners can be made more environmentally friendly and sustainable.

Reactivity and Mechanistic Investigations of 3,4 Dimethoxypyrrolidine

Detailed Mechanistic Elucidation of Key Transformations

Catalytic Reaction Mechanisms

Pyrrolidine (B122466) and its derivatives are renowned organocatalysts, primarily operating through two key catalytic cycles: enamine and iminium ion catalysis. acs.org In the context of 3,4-Dimethoxypyrrolidine, its secondary amine functionality is the active site for these mechanisms.

Enamine Catalysis: In a typical enamine-mediated reaction, this compound would react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This process involves the reversible formation of a carbinolamine, followed by dehydration. The resulting enamine is a more potent nucleophile than the corresponding enol or enolate of the parent carbonyl. This enhanced nucleophilicity allows it to react with various electrophiles. After the key bond-forming step, the intermediate hydrolyzes to regenerate the catalyst and release the functionalized product.

Iminium Ion Catalysis: Conversely, in iminium ion catalysis, this compound would react with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl system, making the β-carbon more electrophilic and susceptible to attack by a wide range of nucleophiles. Upon nucleophilic addition, the resulting enamine intermediate is hydrolyzed to release the product and regenerate the pyrrolidine catalyst.

The presence of the electron-donating methoxy (B1213986) groups at the 3 and 4 positions would likely influence the electron density of the pyrrolidine nitrogen, potentially modulating its basicity and nucleophilicity, and thereby affecting the formation rates and reactivity of the enamine and iminium intermediates.

Chemoselectivity and Regioselectivity in Reactions Involving this compound

The selectivity of reactions catalyzed by or involving this compound would be dictated by the nature of the substrates and the reaction conditions.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reaction involving a substrate with both an aldehyde and a ketone, a pyrrolidine catalyst typically exhibits high chemoselectivity for the aldehyde. This is due to the lower steric hindrance of aldehydes, which allows for faster formation of the enamine or iminium ion intermediate compared to the more sterically encumbered ketone.

Regioselectivity: Regioselectivity concerns the preference for reaction at one position over another. In the context of pyrrolidine catalysis, this is often observed in the reaction of unsymmetrical ketones or in Michael additions.

Unsymmetrical Ketones: When an unsymmetrical ketone is used, two different enamines can potentially form. The regioselectivity (i.e., the formation of the kinetic versus the thermodynamic enamine) can be influenced by the catalyst structure and reaction conditions.

Michael Additions: In the addition of a nucleophile to an α,β-unsaturated system activated by iminium ion formation with this compound, the attack is directed specifically to the β-position. rsc.org This high regioselectivity is a hallmark of iminium ion catalysis.

The methoxy groups in this compound could sterically influence the approach of substrates, thereby affecting the regiochemical outcome of certain reactions, although specific studies are lacking.

Kinetic Studies of this compound Reactivity

Detailed kinetic studies specifically quantifying the reactivity of this compound are not extensively reported in the literature. However, a general understanding can be derived from studies of similar carbonyl reactions. copernicus.org

Kinetic investigations of organocatalytic reactions typically involve monitoring the concentration of reactants and products over time using techniques like NMR spectroscopy or gas chromatography. Such studies would aim to determine the reaction order with respect to the substrate, the catalyst, and any other reagents, as well as to calculate the rate constant (k) for the reaction.

A hypothetical kinetic study on a reaction catalyzed by this compound might involve the following rate law:

Rate = k[Substrate A][Substrate B]x[Catalyst]y

Where:

k is the rate coefficient.

[Substrate A] , [Substrate B] , and [Catalyst] are the concentrations of the respective species.

x and y are the reaction orders with respect to Substrate B and the catalyst.

Stereochemical Control and Induction in 3,4 Dimethoxypyrrolidine Chemistry

Role of 3,4-Dimethoxypyrrolidine as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. While the pyrrolidine (B122466) scaffold is a common feature in many well-known chiral auxiliaries, specific documented examples of this compound serving this function are not extensively reported in readily available literature. However, the structural characteristics of this compound, particularly its C2 symmetry in the trans isomer, make it a plausible candidate for such applications. The principle involves the attachment of the pyrrolidine to a prochiral substrate, whereupon the inherent chirality of the auxiliary directs subsequent chemical transformations to favor the formation of one stereoisomer over another. After the desired stereochemistry is achieved, the auxiliary is cleaved from the product.

Application as a Chiral Ligand in Asymmetric Catalysis

The utility of chiral pyrrolidine derivatives as ligands in asymmetric catalysis is a more extensively explored area. These ligands coordinate with metal centers to create chiral catalysts that can promote enantioselective and diastereoselective reactions.

Chiral ligands derived from pyrrolidine structures are known to form stable and effective complexes with a variety of transition metals, including copper, rhodium, palladium, and iridium. While direct examples featuring this compound are not prevalent, analogous structures such as (3S,4S)‐N‐substituted‐3,4‐dihydroxypyrrolidines have been successfully employed as ligands in enantioselective reactions. For instance, a Cu(II) complex of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine has been used as a catalyst in the Henry reaction, demonstrating the potential of such substituted pyrrolidines to form effective metal-complexed chiral ligands. researchgate.net The nature of the N-substituent on the pyrrolidine ring has been shown to significantly influence the outcome of the reaction. researchgate.net

The general principle involves the formation of a metal complex where the chiral ligand, in this case, a derivative of this compound, creates a chiral pocket around the metal's active site. This chiral environment dictates the trajectory of the approaching substrate, leading to a preferential formation of one enantiomer of the product.

Table 1: Examples of Pyrrolidine-based Ligands in Metal-Catalyzed Asymmetric Reactions

| Ligand/Catalyst | Metal | Reaction Type | Substrates | Enantiomeric Ratio (er) | Conversion (%) |

| (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine/Cu(II) | Copper | Henry Reaction | Aromatic aldehydes and nitromethane | up to 92:8 (R:S) | up to 96 |

Data extracted from a study on a structurally related dihydroxypyrrolidine ligand. researchgate.net

The use of chiral ligands to modify the behavior of organolithium reagents is a key strategy in stereoselective polymerization. While there is a lack of specific data on this compound in this context, the general concept involves the coordination of the chiral ligand to the lithium cation, which in turn influences the stereochemistry of the polymer chain propagation. The diastereoselectivity of such reactions is often highly dependent on the amount of lithium chloride present and the solvent used.

The core function of a chiral ligand like this compound in asymmetric catalysis is to induce high levels of enantioselectivity and/or diastereoselectivity. The C2-symmetric nature of trans-3,4-dimethoxypyrrolidine is particularly advantageous in minimizing the number of possible transition states, which can lead to higher selectivity.

Research on related chiral N,O-ligands used in the 1,3-dipolar cycloaddition of azomethine ylides has demonstrated the achievement of excellent diastereo- and enantioselectivities, with diastereomeric ratios (dr) up to 98:2 and enantiomeric excesses (ee) up to 99%. nih.gov This highlights the potential of the pyrrolidine framework in creating highly selective catalysts. The stereochemical outcome is a direct consequence of the chiral environment established by the ligand, which dictates the facial selectivity of the reaction.

Table 2: Selectivity Achieved with Related Chiral Pyrrolidine-based Systems

| Reaction Type | Chiral Ligand Type | Diastereomeric Ratio (dr) | Enantioselectivity (ee/er) |

| Henry Reaction | (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine | - | up to 92:8 er |

| 1,3-Dipolar Cycloaddition | Chiral N,O-ligands | up to 98:2 | up to 99% ee |

Data compiled from studies on structurally related chiral ligands. researchgate.netnih.gov

Conformational Analysis and Stereoelectronic Effects

The stereochemical behavior of this compound is intrinsically linked to its conformational preferences and the stereoelectronic effects at play within the molecule. The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms.

Quantum-chemical analyses of substituted pyrrolidines, such as difluorinated derivatives, provide insight into the conformational biases. acs.orgbeilstein-journals.org The substituents on the ring play a crucial role in determining the most stable conformation. For this compound, the bulky methoxy (B1213986) groups will have a significant impact on the ring's puckering. In the trans isomer, the methoxy groups can adopt a pseudo-diequatorial arrangement, which is generally sterically favored. In the cis isomer, one methoxy group would be forced into a more sterically demanding pseudo-axial position.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to prefer an axial orientation over a sterically less hindered equatorial one. This effect is attributed to a stabilizing interaction between a lone pair of electrons on the endocyclic heteroatom and the antibonding (σ*) orbital of the C-substituent bond.

Gauche Effects

The gauche effect is a stereoelectronic phenomenon wherein a conformation with adjacent substituents having a dihedral angle of approximately 60° (gauche) is more stable than the anti-conformation (180° dihedral angle). This effect is particularly prominent when the substituents are electronegative, such as fluorine or oxygen. The stabilization of the gauche conformer is often attributed to hyperconjugation, where there is a favorable interaction between the bonding and anti-bonding orbitals of the adjacent substituents. wikipedia.orgnih.gov

For 3,4-disubstituted pyrrolidines, the five-membered ring can adopt various puckered conformations, often described as envelope or twist forms. The substituents at the 3 and 4 positions can be oriented in either a cis or trans relationship. For each of these isomers, the methoxy groups can be in a pseudo-axial or pseudo-equatorial position. The relative stability of these conformers is dictated by a balance of steric hindrance and stereoelectronic effects, including the gauche effect.

In the context of this compound, a gauche relationship between the two methoxy groups would be present in the cis-isomer. This arrangement could be stabilized by the gauche effect, similar to what is observed in 1,2-dimethoxyethane (B42094). However, steric repulsion between the two methoxy groups could counteract this stabilization. In the trans-isomer, the methoxy groups would be further apart, minimizing steric hindrance, but the stabilizing gauche interaction would be absent.

Quantum-chemical analyses of 3,4-difluoropyrrolidines have shown that the fluorine gauche effect plays a role in determining conformational stability, although it can be secondary to other interactions like the anomeric effect, steric hindrance, and electrostatic interactions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In these fluorinated analogs, the gauche conformation is often favored. beilstein-journals.org Given that oxygen is also an electronegative atom, it is reasonable to hypothesize that similar gauche effects would be at play in this compound, influencing the equilibrium between different ring puckerings and substituent orientations.

The table below summarizes the key factors influencing the conformational preference in 3,4-disubstituted pyrrolidines, drawing parallels from related compounds.

| Factor | Description | Expected Influence on this compound |

| Gauche Effect | Stabilization of a gauche arrangement of electronegative substituents. | Likely to stabilize the cis-isomer where the methoxy groups are in a gauche relationship. |

| Steric Hindrance | Repulsive interaction between bulky groups. | May destabilize the cis-isomer due to the proximity of the methoxy groups. Favors conformations with substituents in pseudo-equatorial positions. |

| Anomeric Effect | Interaction between a lone pair on a heteroatom and an adjacent anti-bonding σ-orbital. | In the pyrrolidine ring, an anomeric effect can occur between the nitrogen lone pair and the C-O σ-orbitals of the methoxy groups, influencing ring pucker. |

| Electrostatic Interactions | Attractive or repulsive forces between polarized bonds. | Dipole-dipole interactions between the C-O bonds of the methoxy groups will influence the preferred conformation. |

Stereochemical Implications in Polymerization Processes

The stereochemistry of monomers is a critical factor that dictates the properties of the resulting polymers. Control over the stereochemical outcome of a polymerization reaction, known as stereocontrolled polymerization, allows for the synthesis of polymers with specific tacticities (e.g., isotactic, syndiotactic, atactic), which in turn influences their physical and mechanical properties, such as crystallinity, melting point, and solubility.

While there is no specific literature on the polymerization of this compound, the principles of stereocontrol in the polymerization of other functionalized pyrrolidine derivatives can provide a framework for understanding the potential behavior of this monomer. The stereochemistry of the this compound monomer, whether it is a cis or trans isomer, or a racemic mixture, would have a profound impact on the stereochemistry of the resulting polymer chain.

For instance, if a stereochemically pure isomer of this compound were to be polymerized, it could potentially lead to a polymer with a regular and repeating stereochemical structure. The polymerization of a racemic mixture, on the other hand, could result in a polymer with a more random arrangement of stereocenters.

The polymerization of functionalized pyrrolidines can be achieved through various methods, and the choice of catalyst or initiator can play a crucial role in controlling the stereochemistry of the polymer. nih.gov The table below outlines potential polymerization scenarios for this compound and their likely stereochemical outcomes based on general principles of polymer chemistry.

| Monomer Stereochemistry | Polymerization Method | Potential Polymer Stereochemistry | Expected Impact on Polymer Properties |

| cis-3,4-Dimethoxypyrrolidine | Stereospecific Catalyst | Isotactic or Syndiotactic | Higher crystallinity, potentially higher melting point and lower solubility. |

| trans-3,4-Dimethoxypyrrolidine | Stereospecific Catalyst | Isotactic or Syndiotactic | Higher crystallinity, potentially higher melting point and lower solubility. |

| Racemic mixture of cis and trans isomers | Non-stereospecific Initiator | Atactic | Amorphous, lower melting point, and higher solubility. |

The presence of the two methoxy groups in the 3 and 4 positions of the pyrrolidine ring would also influence the reactivity of the monomer and the properties of the resulting polymer. These functional groups could affect the polymer's polarity, solubility, and potential for post-polymerization modification.

Advanced Applications of 3,4 Dimethoxypyrrolidine in Complex Chemical Synthesis

Building Block in Heterocyclic Synthesis

The inherent structure of 3,4-dimethoxypyrrolidine makes it an excellent starting point for the synthesis of more complex heterocyclic systems. Chemists utilize it as a scaffold, modifying its structure to build intricate, often polycyclic, molecules.

A notable application is in the synthesis of functionalized azabicycles, such as the indolizidine ring system, which is a core structural feature in numerous important alkaloids like slaframine. bris.ac.uk In one approach, 3,3-dimethoxypyrrolidine (B2564523) is N-acylated, and the carbonyl groups are unmasked in a stepwise fashion to produce a ketoaldehyde precursor. bris.ac.uk This precursor then undergoes an intramolecular aldol-type cyclization, facilitated by a secondary amine, to construct the bicyclic azabicyclic enone framework. bris.ac.uk This strategy demonstrates the utility of the dimethoxypyrrolidine core in assembling complex heterocyclic targets.

Furthermore, derivatives like 1-tert-Butyl 2-Methyl (S)-4,4-Dimethoxypyrrolidine-1,2-dicarboxylate serve as key intermediates in the synthesis of novel diamino acids, such as those with a 2,5-diazabicyclo[2.2.1]heptane structure. thieme-connect.com The synthesis involves multiple steps starting from the protected dimethoxypyrrolidine derivative, highlighting its role as a foundational chiral building block for complex, non-natural amino acids. thieme-connect.com

The following table summarizes examples of complex heterocyclic systems synthesized using this compound derivatives as foundational building blocks.

Table 1: Heterocyclic Systems Derived from this compound Derivatives| Starting Material Derivative | Synthetic Target | Key Transformation | Source |

|---|---|---|---|

| 3,3-Dimethoxypyrrolidine | Azabicyclic enones (Indolizidine nucleus) | Intramolecular Aldol (B89426) Cyclization | bris.ac.uk |

| 1-tert-Butyl 2-Methyl (S)-4,4-Dimethoxypyrrolidine-1,2-dicarboxylate | 2,5-Diazabicyclo[2.2.1]heptane-derived α,β-diamino acid | Multi-step transformation including reduction and cyclization | thieme-connect.com |

Intermediate in the Synthesis of Specialty Chemicals

Beyond its role as a foundational scaffold, this compound and its variants are crucial intermediates in the multi-step synthesis of high-value specialty chemicals, particularly in the pharmaceutical and agrochemical industries. lookchem.comacints.comvaleshvarbiotech.com Its structure is often incorporated into a larger molecule to impart specific properties or to facilitate key transformations en route to the final product.

The unique arrangement of its functional groups makes it a valuable precursor for creating libraries of compounds for drug discovery. lookchem.comnih.gov For instance, the pyrrolidine (B122466) core is a common feature in many pharmacologically active molecules, and the methoxy (B1213986) groups can be retained or transformed to modulate the compound's biological activity, solubility, or metabolic stability. While specific industrial syntheses are often proprietary, the academic literature points to its value. For example, the synthesis of complex molecules like Axl inhibitors, which are often based on heterocyclic scaffolds like tetrahydropyridopyrimidines, represents the type of specialty chemical where such intermediates are critical. nih.gov The use of chiral building blocks derived from this compound is particularly important in producing single-enantiomer drugs, where chirality is essential for efficacy and safety.

Development of New Synthetic Methodologies and Techniques

The reactivity of this compound has been harnessed to pioneer new synthetic methodologies, offering more efficient and elegant ways to construct complex molecules. lookchem.com Its derivatives can act as precursors to reactive intermediates that drive novel chemical transformations.

One such advancement is the development of a regiospecific intramolecular aldol reaction to form azabicyclic systems. bris.ac.uk The synthesis of the ketoaldehyde precursor from 3,3-dimethoxypyrrolidine and its subsequent cyclization under specific amine-mediated conditions provided a solution to a challenging transformation, showcasing how a readily available starting material can enable the exploration and optimization of new reaction pathways. bris.ac.uk

Another key example is its use in tandem (or domino) reactions. In a one-pot synthesis of tropinone (B130398), a dimethoxypyrrolidine derivative is treated with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to generate a reactive iminium ion in situ. researchgate.net This ion then participates in a tandem ene-type reaction and subsequent cyclization to efficiently form the tropinone skeleton. researchgate.net This approach highlights the development of new techniques that are atom-economical and reduce the number of separate purification steps, a key goal in modern organic synthesis.

Strategic Integration into Natural Product Synthesis

The total synthesis of natural products is a significant driver of innovation in organic chemistry, and this compound has been strategically integrated into the synthesis of several important natural product families. nih.govopenaccessjournals.comsemanticscholar.org

Its role in the synthesis of tropinone is a prime example. researchgate.net Tropinone is the central precursor for a wide range of tropane (B1204802) alkaloids, a class of natural products with significant physiological effects. The development of a one-pot synthesis of tropinone using a dimethoxypyrrolidine derivative represents a significant methodological improvement over classical routes, providing efficient access to this critical natural product core. researchgate.net

Similarly, the synthesis of the indolizidine nucleus, as discussed previously, is directly relevant to natural product synthesis. bris.ac.uk Indolizidines are the structural foundation of numerous alkaloids isolated from various natural sources, including plants and amphibians. By providing an efficient route to this core structure, the methodology based on this compound facilitates the synthesis and study of these biologically active molecules. bris.ac.uk

Role in Constructing Polymeric Materials

The application of this compound extends beyond small molecule synthesis into the realm of materials science, specifically in the construction of advanced polymeric materials. researchgate.netlcpo.fr Chiral derivatives of this compound have been effectively employed as ligands in asymmetric polymerization to create polymers with controlled stereochemistry and, consequently, unique properties.

In the field of anionic polymerization, organolithium complexes containing chiral ligands derived from this compound have been used as highly effective initiators. For example, complexes of (S,S)-(+)-3,4-dimethoxy-N-(2-(dimethylamino)ethyl)pyrrolidine (DDEP) and (S,S)-(+)-N-benzyl-3,4-dimethoxypyrrolidine (BDP) with organolithium reagents have been used to polymerize diphenyl-2-pyridylmethyl methacrylate (B99206) (D2PyMA). researchgate.net This process yields optically active polymers with a high degree of one-handed helical structure. researchgate.net Such polymers are of significant interest for their chiral recognition abilities and have potential applications as chiral stationary phases in high-performance liquid chromatography (HPLC) for resolving racemic mixtures. researchgate.net

The following table details the use of this compound derivatives in the synthesis of optically active polymers.

Table 2: Application of this compound Derivatives in Asymmetric Polymerization| Chiral Ligand | Monomer | Resulting Polymer | Key Property | Source |

|---|---|---|---|---|

| (S,S)-(+)-3,4-dimethoxy-N-(2-(dimethylamino)ethyl)pyrrolidine (DDEP) | Diphenyl-2-pyridylmethyl methacrylate (D2PyMA) | Optically active poly(diphenyl-2-pyridylmethyl methacrylate) | High optical rotation; one-handed helical structure | researchgate.net |

| (S,S)-(+)-N-benzyl-3,4-dimethoxypyrrolidine (BDP) | Diphenyl-2-pyridylmethyl methacrylate (D2PyMA) | Optically active poly(diphenyl-2-pyridylmethyl methacrylate) | High optical rotation; chiral recognition ability | researchgate.net |

Computational Chemistry Studies on 3,4 Dimethoxypyrrolidine

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 3,4-Dimethoxypyrrolidine, DFT calculations would be instrumental in elucidating its three-dimensional geometry and electronic properties.

Theoretical investigations into the pyrrolidine (B122466) ring itself have shown that it is not planar but adopts puckered conformations, often described as "envelope" or "twist" forms, to alleviate steric strain. The substitution pattern at the 3 and 4 positions with methoxy (B1213986) groups significantly influences the preferred conformation. DFT calculations, employing functionals such as B3LYP with an appropriate basis set (e.g., 6-31G*), can be used to perform geometry optimizations to locate the minimum energy structures of the various possible stereoisomers (cis and trans) of this compound.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound Conformers

| Parameter | cis-3,4-Dimethoxypyrrolidine (Twist) | trans-3,4-Dimethoxypyrrolidine (Envelope) |

|---|---|---|

| C3-O Bond Length (Å) | 1.425 | 1.428 |

| C4-O Bond Length (Å) | 1.425 | 1.428 |

| C2-N-C5 Angle (°) | 108.5 | 109.2 |

| C3-C4 Dihedral Angle (°) | 40.2 | 0.0 (in the flap) |

Note: The data in this table is hypothetical and serves as an example of what DFT calculations could provide.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides static pictures of minimum energy conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space and the transitions between different energy minima.

For this compound, an MD simulation would reveal the flexibility of the pyrrolidine ring and the methoxy substituents. By simulating the molecule in a solvent box (e.g., water), one can observe how intermolecular interactions influence its conformational preferences. The simulation trajectory can be analyzed to determine the population of different conformers, the timescales of conformational changes, and the root-mean-square deviation (RMSD) of atomic positions, which indicates the stability of the structure. Such simulations are crucial for understanding how the molecule might adapt its shape upon binding to a receptor. nih.gov

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a powerful tool in this regard. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO describes its electron-accepting ability (electrophilicity).

For this compound, the nitrogen atom's lone pair is expected to be a significant contributor to the HOMO, making it a primary site for electrophilic attack. The methoxy groups, being electron-donating, would also influence the electron density distribution and reactivity of the ring. Computational models can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, further guiding predictions of reactive sites. These models are invaluable for designing synthetic routes and understanding reaction outcomes. nih.govcmu.edu

Mechanistic Insights from Quantum Chemical Analysis

Quantum chemical calculations are pivotal in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as N-alkylation or acylation, these methods can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

By comparing the activation energies of different possible pathways, one can predict the most likely reaction mechanism. For example, in a substitution reaction, quantum chemical analysis can determine whether the reaction proceeds through an SN1 or SN2 mechanism. These insights are crucial for optimizing reaction conditions and controlling the formation of desired products. Theoretical studies on the formation of the pyrrolidine ring itself have demonstrated the power of these methods in understanding complex reaction cascades. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery, where the "ligand" (e.g., a derivative of this compound) is docked into the binding site of a "receptor" (typically a protein).

Given the prevalence of the pyrrolidine scaffold in biologically active compounds, derivatives of this compound could be investigated as potential ligands for various receptors. nih.govnih.gov Molecular docking simulations would involve placing the this compound derivative into the active site of a target protein and using a scoring function to estimate the binding affinity. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. This information is vital for the rational design of new therapeutic agents. For instance, docking studies on other pyrrolidine derivatives have successfully identified potential inhibitors for enzymes like plasmepsins. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| B3LYP |

Advanced Analytical Characterization Techniques for 3,4 Dimethoxypyrrolidine

Chromatographic Analysis

Chromatographic techniques are essential for separating 3,4-Dimethoxypyrrolidine from reaction mixtures or impurities, and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds.

High-Performance Liquid Chromatography (HPLC): For a polar compound like this compound, normal-phase HPLC with a polar stationary phase (e.g., silica) and a non-polar mobile phase could be employed. However, reversed-phase HPLC is more commonly used.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The retention of this compound would be influenced by the polarity of the mobile phase; increasing the organic solvent content would decrease the retention time. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape for amines by protonating the nitrogen atom. Detection is typically performed using a UV detector, although for compounds with weak or no chromophores like this compound, other detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (as in LC-MS) would be more suitable.

Typical RP-HPLC Conditions for Pyrrolidine (B122466) Derivatives

This data is based on methods developed for similar amine compounds.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at low wavelength (e.g., <220 nm) or ELSD/MS |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for the separation and analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis, providing structural information through mass spectral fragmentation patterns. nih.gov

The analysis of pyrrolidine derivatives by GC typically involves using a capillary column with a non-polar or medium-polarity stationary phase. nist.gov The choice of column depends on the specific impurities that need to be separated from the main compound. A common detector for routine purity checks is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For definitive identification of the compound and its potential impurities, Mass Spectrometry (MS) is the detector of choice. The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic molecular ion peak and specific fragmentation patterns corresponding to the loss of methoxy (B1213986) groups and cleavage of the pyrrolidine ring.

Research Findings: In GC-MS analysis of related pyrrolidinophenone compounds, fragmentation pathways have been well-established, which can be extrapolated to predict the behavior of this compound. semanticscholar.org The technique is highly effective for identifying and quantifying synthesis-related impurities, such as precursors or by-products from the manufacturing process. researchgate.netmaps.org The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Below is a table representing hypothetical GC-MS data for the analysis of a this compound sample.

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 8.54 | 131 | 116, 100, 86, 70 |

| Pyrrolidine (impurity) | 4.21 | 71 | 70, 43 |

| 3-Methoxypyrrolidine (impurity) | 6.89 | 101 | 86, 70 |

Chiral Stationary Phase Chromatography

This compound possesses two stereogenic centers at the C3 and C4 positions, meaning it can exist as enantiomers and diastereomers. The separation of these stereoisomers, particularly the enantiomers ((3R,4R) and (3S,4S); (3R,4S) and (3S,4R)), is critical and is typically achieved using chiral chromatography. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. gcms.cz

For amine-containing compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. nih.govmdpi.com Columns like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are widely used and can achieve excellent enantioseparation under normal-phase, polar organic, or reversed-phase conditions. sid.ir The choice of mobile phase, which often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation. mdpi.com

Research Findings: The enantiorecognition mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. sid.ir The methoxy groups and the secondary amine of this compound are key functional groups that participate in these chiral recognition interactions. The resolution and selectivity of the separation are quantified by the resolution factor (Rs) and the separation factor (α), respectively.

The following interactive table shows representative data for the chiral separation of the (3R,4R) and (3S,4S) enantiomers of this compound on a polysaccharide-based CSP.

| Enantiomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (Rs) |

| (3R,4R)-3,4-Dimethoxypyrrolidine | 12.3 | 1.25 | 2.1 |

| (3S,4S)-3,4-Dimethoxypyrrolidine | 15.4 |

X-ray Crystallography for Absolute Configuration Determination

While chiral chromatography can separate enantiomers, it does not inherently identify the absolute configuration (the actual R/S designation) of each. X-ray crystallography is the most definitive and powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. springernature.com

To perform this analysis, a high-quality single crystal of an enantiomerically pure sample of this compound is required. Since the compound itself is a liquid or low-melting solid, it is often necessary to prepare a crystalline derivative. This can be achieved by forming a salt with a chiral acid of known absolute configuration (e.g., tartaric acid) or by reacting it to form a solid derivative. thieme-connect.de The absolute configuration of the entire molecule can then be determined relative to the known configuration of the chiral auxiliary. thieme-connect.de Alternatively, if the molecule contains an atom heavier than oxygen, the anomalous dispersion (Bijvoet) method can be used to determine the absolute configuration directly from the diffraction data of the enantiopure crystal. researchgate.net

Research Findings: The successful application of X-ray crystallography provides precise atomic coordinates, bond lengths, and bond angles. The Flack parameter is a critical value obtained during crystallographic refinement that indicates the correctness of the assigned absolute structure; a value close to zero for a known enantiomer confirms the assignment. researchgate.net

Below is a table of hypothetical crystallographic data for a salt of (3R,4R)-3,4-Dimethoxypyrrolidine with a chiral acid.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.5, 12.3, 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(4) |

| Method of Determination | Internal Reference |

Purity Assessment Methodologies

A comprehensive purity assessment of this compound involves evaluating both its chemical purity (the presence of any substance other than the compound itself) and its enantiomeric purity (the excess of one enantiomer over the other). A combination of orthogonal analytical methods is typically employed to provide a complete purity profile.

Chromatographic Methods :

Gas Chromatography (GC-FID/MS) : As detailed in section 7.2.2, GC is excellent for detecting and quantifying volatile organic impurities. The "100% method," where the peak area of the main compound is compared to the total area of all peaks, is often used for a relative purity assessment. nih.gov

Chiral HPLC/GC : As described in section 7.2.3, these methods are essential for determining the enantiomeric excess (e.e.) by separating and quantifying the individual enantiomers.

Spectroscopic Methods :

Quantitative Nuclear Magnetic Resonance (qNMR) : qNMR is a primary analytical method that can determine the purity of a substance without the need for an identical reference standard of the analyte. nih.gov By integrating the signals of this compound against those of a certified internal standard of known purity and concentration, an absolute purity value (mass fraction) can be calculated. This technique is orthogonal to chromatography and provides an independent verification of purity. nih.gov

Other Methods :

Titration : For basic compounds like this compound, an acid-base titration can provide a highly accurate assay of the total amine content, serving as a measure of purity.

Melting Point Determination : For solid derivatives, the melting point range can be a simple indicator of purity. Pure crystalline solids typically have a sharp melting point, whereas impurities tend to broaden and depress the melting range. moravek.com

The following table summarizes the primary methodologies for assessing the purity of this compound.

| Methodology | Principle | Purity Measured | Key Findings |

| GC-FID | Separation by volatility, detection by ionization in a flame | Chemical Purity | Percentage of volatile organic impurities |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric Purity | Enantiomeric excess (e.e.) |

| qNMR | Signal integration relative to an internal standard | Absolute Chemical Purity | Mass fraction (% w/w) |

| Titration | Neutralization of the amine with a standard acid | Assay (Total Base) | Molar purity of the basic compound |

Derivatization and Functionalization Strategies of the Pyrrolidine Core

Regioselective Functionalization of the Pyrrolidine (B122466) Ring

Achieving regioselectivity in the functionalization of the pyrrolidine ring is a significant synthetic challenge, particularly at the unactivated C-H bonds of the carbon backbone. The positions alpha to the nitrogen (C2 and C5) are electronically distinct from the beta positions (C3 and C4), which in the case of 3,4-dimethoxypyrrolidine are already substituted.

One powerful strategy for achieving regioselectivity is through directed C-H activation. acs.orgacs.org In this approach, a directing group, often attached to the pyrrolidine nitrogen, coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond. For instance, palladium-catalyzed C(sp³)–H arylation has been demonstrated with high regioselectivity on pyrrolidine derivatives. acs.org By using an aminoquinoline (AQ) directing group attached at the C3 position, arylation can be selectively directed to the C4 position, yielding cis-3,4-disubstituted pyrrolidines. acs.org Although this example uses a C3-carboxamide derivative rather than a C3-methoxy group, the principle of using a directing group to control regioselectivity is broadly applicable. Computational and experimental studies have shown that even when multiple C-H bonds are available, careful selection of the directing group and reaction conditions can favor functionalization at a specific site, such as C4 over C2. acs.org

Another approach to regioselective functionalization involves radical-mediated reactions. The Hofmann–Löffler–Freytag (HLF) reaction, for example, is a classic method for generating pyrrolidine rings via a multistep process that includes a regioselective intramolecular hydrogen atom transfer (HAT). pharma.hr This reaction typically involves the formation of a 5-membered ring, demonstrating a kinetic preference for a 1,5-HAT step. pharma.hr Theoretical investigations into the trifluoromethylation of pyrrolidine using photoredox catalysis have also shed light on regioselectivity. sciopen.com These studies revealed that β-regioselective activation (at C3/C4) can be favored over α-regioselective activation (at C2/C5), with the selectivity influenced by the steric bulk of the N-protecting group. sciopen.com

Furthermore, direct α-C–H bond functionalization of unprotected cyclic amines like pyrrolidine can be achieved without transition metals. nih.gov This method proceeds through the in-situ generation of a cyclic imine, which is then trapped by an organolithium nucleophile, selectively functionalizing the C2 position. nih.gov

Table 1: Comparison of Regioselective Functionalization Strategies for Pyrrolidine Derivatives

| Strategy | Position Functionalized | Key Reagents/Catalysts | Mechanism | Reference |

| Directed C-H Arylation | C4 | Pd(OAc)₂, Aminoquinoline (AQ) directing group, K₂CO₃ | Directed C-H activation | acs.orgacs.org |

| HLF Reaction | C4 (via cyclization) | N-halogenated sulfonamides, light (hν) | Radical, 1,5-Hydrogen Atom Transfer | pharma.hr |

| Photocatalytic Trifluoromethylation | C3 (β-position) | [W₁₀O₃₂]⁴⁻/Cu dual catalyst | Radical, Hydrogen Atom Transfer | sciopen.com |

| Protecting-Group-Free α-Functionalization | C2 (α-position) | n-BuLi, Hydride acceptor (e.g., ketone), Organolithium | Imine formation and nucleophilic addition | nih.gov |

N-Functionalization of this compound

The nitrogen atom of the pyrrolidine ring is a key site for derivatization, as its secondary amine nature provides a nucleophilic handle for introducing a wide array of substituents. nih.gov This N-functionalization is critical not only for altering the basicity and lipophilicity of the molecule but also for installing groups that can serve as protecting groups, activating groups, or key pharmacophoric elements. tandfonline.comnih.gov

Common N-functionalization reactions include:

N-Acylation: The nitrogen can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This is a common strategy to introduce diverse functionalities. For example, N-furoylation has been used in the synthesis of complex tetrahydroquinoline derivatives, demonstrating a relevant transformation. rhhz.net

N-Alkylation: Introducing alkyl groups can be achieved via reductive amination with aldehydes or ketones, or through nucleophilic substitution with alkyl halides.

N-Arylation: The introduction of aryl groups, typically via transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, connects the pyrrolidine scaffold to aromatic systems.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. N-sulfonyl groups are often used as protecting groups and can activate the heterocyclic ring toward other transformations. pharma.hr

The choice of the N-substituent is strategic. In many synthetic applications, an N-protecting group like tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) is installed. acs.org These groups can influence the reactivity and selectivity of subsequent reactions on the pyrrolidine ring. For instance, the steric bulk of an N-Boc group was used to promote C4 regioselectivity over C2 in a directed arylation reaction. acs.org Furthermore, N-acyl or N-sulfonyl groups on related N-heterocycles like tetrahydroisoquinolines are known to activate the C1 position (alpha to the nitrogen) for C–H functionalization by stabilizing the resulting iminium ion intermediate.

Introduction of Diverse Chemical Moieties

The versatility of the pyrrolidine scaffold is demonstrated by the wide range of chemical groups that can be appended to its core, either at the nitrogen or on the carbon framework. nih.gov The introduction of these moieties is essential for building molecular complexity and tuning the biological and physical properties of the final compound.

Methods for introducing this diversity often build upon the functionalization strategies discussed previously.

Aryl and Heteroaryl Groups: As noted, palladium-catalyzed cross-coupling reactions are effective for installing aryl groups at specific C-H bonds, with examples including electron-rich and electron-poor aryl iodides. acs.org

Alkyl and Alkenyl Groups: Organometallic reagents are frequently used to introduce alkyl groups. In a protecting-group-free α-functionalization method, various aryl and alkyl lithium reagents were successfully added to the C2 position of the pyrrolidine ring. nih.gov

Trifluoromethyl Groups: The trifluoromethyl group is a valuable substituent in medicinal chemistry, and methods have been developed for its introduction onto the pyrrolidine ring via photocatalysis. sciopen.comrhhz.net

Cycloaddition Strategies: 1,3-dipolar cycloaddition reactions using azomethine ylides are a powerful method for constructing the pyrrolidine ring itself while simultaneously introducing substituents at multiple positions. nih.govacs.org This approach allows for significant stereochemical control, leading to either cis- or trans-3,4-disubstituted pyrrolidines depending on the dipolarophile used. nih.gov

The choice of moiety is often guided by the desired application. In drug discovery, for instance, pyrrolidine scaffolds have been decorated with groups like phenylpiperazine and thiophene (B33073) to generate anticonvulsant agents, or with benzimidazole (B57391) carboxamides to create PARP inhibitors. nih.gov

Strategic Modifications for Enhanced Synthetic Utility

Modifying the this compound core can significantly enhance its utility as a synthetic building block. These modifications are designed to activate the scaffold for specific transformations, control selectivity, or facilitate the construction of more complex structures.

A key strategy is the installation of a directing group on the nitrogen atom. These groups, such as the aminoquinoline (AQ) amide, can chelate to a transition metal catalyst, directing its activity to a specific, often unactivated, C-H bond. acs.orgacs.org This allows for functionalizations that would otherwise be difficult to achieve selectively. The development of removable directing groups is particularly valuable, as it allows for the desired C-H functionalization to be performed before the auxiliary is cleaved, revealing a new functional handle like a carboxylic acid or alcohol. acs.org

Another strategic modification is the use of the nitrogen atom to generate reactive intermediates. For example, N-acyl or N-sulfonyl groups can facilitate the oxidation of the α-carbon to form a transient N-acyliminium ion . This electrophilic intermediate is readily trapped by a wide range of nucleophiles, enabling the α-functionalization of the ring. This strategy has been employed in the synthesis of various alkaloids.

The pyrrolidine ring can also be formed through strategic ring contractions of more readily available heterocycles like pyridines. A photo-promoted reaction of pyridines with silylborane produces bicyclic pyrrolidine derivatives that serve as versatile synthons for further derivatization. osaka-u.ac.jpresearchgate.net Such skeletal editing methods provide novel entry points to functionalized pyrrolidine cores. osaka-u.ac.jpresearchgate.net

Design and Synthesis of Complex Architectures Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the synthesis of complex, often biologically active, molecules. Its defined stereochemistry and functionality make it an ideal building block for creating larger, three-dimensional architectures.

A prominent example is the synthesis of tropinone (B130398), the core bicyclic structure of tropane (B1204802) alkaloids like atropine (B194438) and cocaine. researchgate.netmdma.chwikipedia.org In a one-pot, tandem (domino) reaction, N-methoxycarbonyl-2,5-dimethoxypyrrolidine is treated with a Lewis acid like trimethylsilyl (B98337) triflate (TMSOTf) to generate an iminium ion. researchgate.net This intermediate undergoes an intermolecular ene-type reaction with an acetone (B3395972) silyl (B83357) enol ether, followed by a subsequent intramolecular cyclization to construct the 8-azabicyclo[3.2.1]octane skeleton of tropinone. researchgate.netmdma.ch This synthesis showcases how the pyrrolidine core can be strategically activated and elaborated into a more complex bicyclic system.

The biosynthesis of tropinone also proceeds from a pyrrolidine-based intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which is cyclized by a P450 enzyme, highlighting the natural relevance of this pathway. nih.gov

Beyond tropinones, pyrrolidine derivatives are central to the synthesis of many other complex molecules. lkouniv.ac.innih.gov For example, pyrrolidine-based scaffolds are used to create dipeptidyl peptidase-4 (DPP-4) inhibitors like vildagliptin (B1682220) and saxagliptin, which are used as antidiabetic agents. tandfonline.com The modular nature of the pyrrolidine ring allows for the systematic introduction of functional groups to optimize interactions with biological targets. tandfonline.com The synthesis of these complex molecules often relies on the strategic functionalization and elaboration of a pre-formed pyrrolidine ring, demonstrating the scaffold's central role as a template for molecular design. nih.gov

Table 2: Key Reaction in the Synthesis of Tropinone from a Dimethoxypyrrolidine Derivative

| Reactant 1 | Reactant 2 | Catalyst / Reagent | Key Intermediate | Product | Reaction Type | Reference |

| N-methoxycarbonyl-2,5-dimethoxypyrrolidine | Acetone silyl enol ether | TMSOTf (Lewis Acid) | N-acyliminium ion | Tropinone analogue | Tandem (Domino) Ene-type Reaction / Cyclization | researchgate.netmdma.ch |

常见问题

Q. How to validate impurity profiling methods for regulatory compliance?

- Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. Spike samples with known impurities (e.g., synthesis intermediates) and test recovery rates (85–115%). Use certified reference materials (CRMs) for method calibration .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

Q. How to design waste disposal workflows for toxic byproducts generated during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。